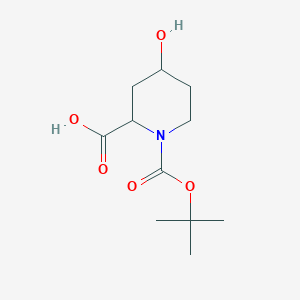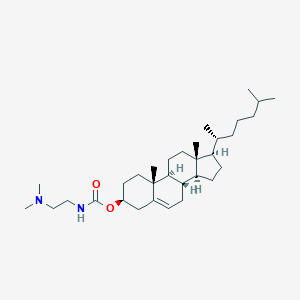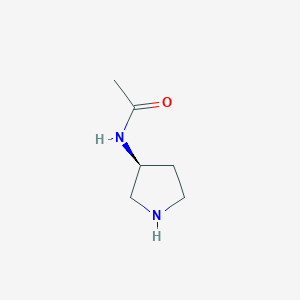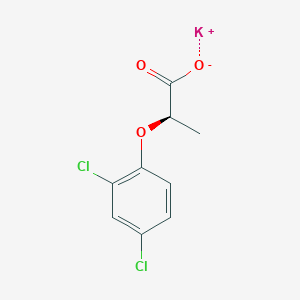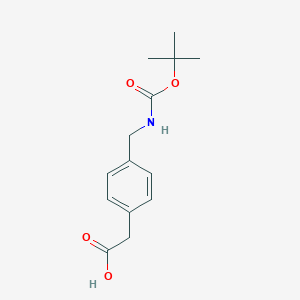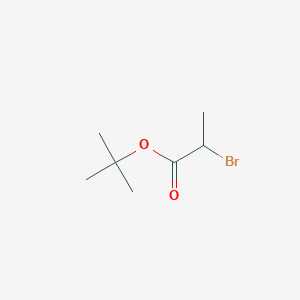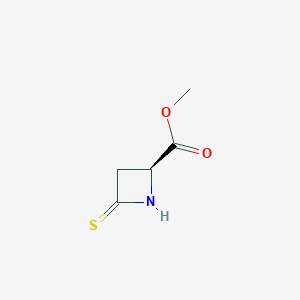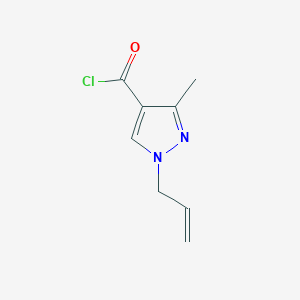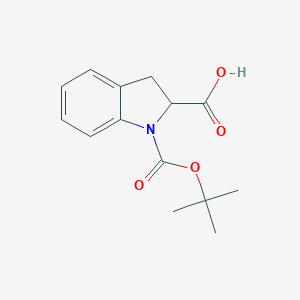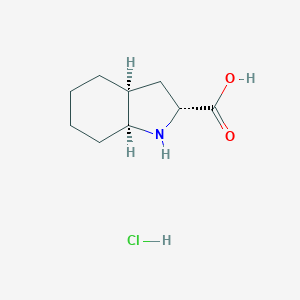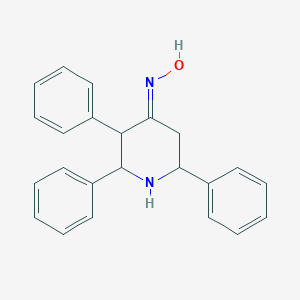
2,3,6-Triphenyl-4-piperidinone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Triphenyl-4-piperidinone oxime (TPO) is a chemical compound that has been extensively studied for its potential applications in various fields of science. TPO is a derivative of piperidine, which is a cyclic organic compound that is commonly used as a precursor for the synthesis of many other organic compounds.
Mechanism Of Action
2,3,6-Triphenyl-4-piperidinone oxime exerts its biological effects by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS) in cells. 2,3,6-Triphenyl-4-piperidinone oxime also modulates the activity of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Biochemical And Physiological Effects
2,3,6-Triphenyl-4-piperidinone oxime has been shown to exhibit a wide range of biochemical and physiological effects, including the modulation of enzymatic activity, the inhibition of cell proliferation, and the induction of apoptosis. 2,3,6-Triphenyl-4-piperidinone oxime has also been shown to affect the expression of various genes involved in cell signaling, metabolism, and cell cycle regulation.
Advantages And Limitations For Lab Experiments
2,3,6-Triphenyl-4-piperidinone oxime is a relatively stable compound that can be easily synthesized in the laboratory. 2,3,6-Triphenyl-4-piperidinone oxime is also readily available and relatively inexpensive, making it an attractive candidate for use in various laboratory experiments. However, 2,3,6-Triphenyl-4-piperidinone oxime has limited solubility in water, which can pose challenges for its use in biological assays.
Future Directions
There are many potential future directions for the study of 2,3,6-Triphenyl-4-piperidinone oxime, including the exploration of its potential applications in drug discovery, materials science, and nanotechnology. 2,3,6-Triphenyl-4-piperidinone oxime could also be further studied to better understand its mechanism of action and its potential as a therapeutic agent for various diseases. Finally, 2,3,6-Triphenyl-4-piperidinone oxime could be used as a starting material for the synthesis of other organic compounds with potential applications in various fields of science.
Synthesis Methods
2,3,6-Triphenyl-4-piperidinone oxime can be synthesized by the reaction of triphenylphosphine (TPP) with nitrosobenzene in the presence of an acid catalyst. The reaction proceeds through the formation of a nitroso compound, which is then reduced to the corresponding oxime using sodium borohydride.
Scientific Research Applications
2,3,6-Triphenyl-4-piperidinone oxime has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. 2,3,6-Triphenyl-4-piperidinone oxime has been shown to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
124069-15-4 |
|---|---|
Product Name |
2,3,6-Triphenyl-4-piperidinone oxime |
Molecular Formula |
C23H22N2O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(NE)-N-(2,3,6-triphenylpiperidin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C23H22N2O/c26-25-21-16-20(17-10-4-1-5-11-17)24-23(19-14-8-3-9-15-19)22(21)18-12-6-2-7-13-18/h1-15,20,22-24,26H,16H2/b25-21+ |
InChI Key |
QWMMGJJMBIYAMK-NJNXFGOHSA-N |
Isomeric SMILES |
C\1C(NC(C(/C1=N/O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
C1C(NC(C(C1=NO)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C(NC(C(C1=NO)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
synonyms |
2,3,6-Triphenyl4-piperidinamine oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



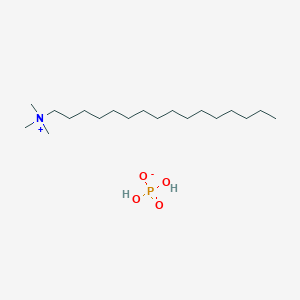


![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)
